molecular formula C16H22N4O B7178354 N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2,3,3-trimethylbutanamide

N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2,3,3-trimethylbutanamide

Cat. No.: B7178354
M. Wt: 286.37 g/mol
InChI Key: QIHKGMKUENLTSR-UHFFFAOYSA-N
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Description

N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2,3,3-trimethylbutanamide is a complex organic compound that features an imidazole ring fused with a pyridine moiety

Properties

IUPAC Name

N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2,3,3-trimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-12(16(2,3)4)15(21)19-10-13-5-6-14(18-9-13)20-8-7-17-11-20/h5-9,11-12H,10H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHKGMKUENLTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CN=C(C=C1)N2C=CN=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The reaction proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2,3,3-trimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can target the pyridine moiety, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction can produce reduced pyridine derivatives.

Scientific Research Applications

N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2,3,3-trimethylbutanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2,3,3-trimethylbutanamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities and cellular pathways. The pyridine moiety may interact with receptors, modulating biological responses. These interactions can lead to various therapeutic effects, including inhibition of enzyme activity and modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole and pyridine derivatives, such as:

  • 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole
  • 1-(2-hydroxy-propyl)-2-styryl-5-nitroimidazole

Uniqueness

N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2,3,3-trimethylbutanamide is unique due to its specific structural configuration, which combines the properties of both imidazole and pyridine rings.

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